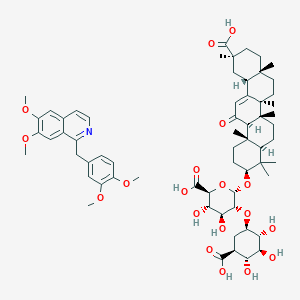
Papaverine glycyrrhizinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papaverine glycyrrhizinate is a chemical compound that is synthesized from papaverine and glycyrrhizic acid. It has been extensively studied for its potential therapeutic applications due to its unique properties.
Wirkmechanismus
The mechanism of action of papaverine glycyrrhizinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of smooth muscle contraction. It has also been found to inhibit the activity of NF-kappa B, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Papaverine glycyrrhizinate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been found to have anti-viral effects by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Papaverine glycyrrhizinate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of concentrations, and it has been found to be non-toxic in animal studies. However, there are also some limitations to its use in lab experiments. It can be difficult to dissolve in water, and it may require the use of organic solvents. It may also have limited solubility in some biological fluids.
Zukünftige Richtungen
There are several future directions for the study of papaverine glycyrrhizinate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and liver diseases. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on phosphodiesterase and NF-kappa B. Additionally, further studies are needed to determine the optimal dosage and administration of papaverine glycyrrhizinate for therapeutic use.
Synthesemethoden
Papaverine glycyrrhizinate is synthesized by reacting papaverine with glycyrrhizic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The resulting product is purified and analyzed for its chemical properties.
Wissenschaftliche Forschungsanwendungen
Papaverine glycyrrhizinate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of liver diseases, cardiovascular diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
102395-75-5 |
|---|---|
Produktname |
Papaverine glycyrrhizinate |
Molekularformel |
C42H62O16.C20H21NO4 |
Molekulargewicht |
1160.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
InChI-Schlüssel |
AJVFRECHHYUSKO-FYSHDTCASA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonyme |
Pavezan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



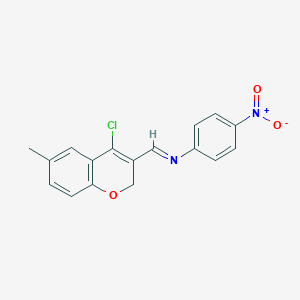
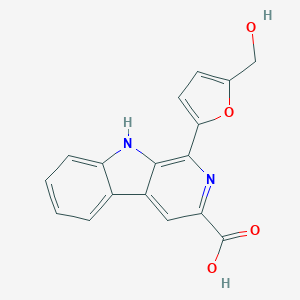
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
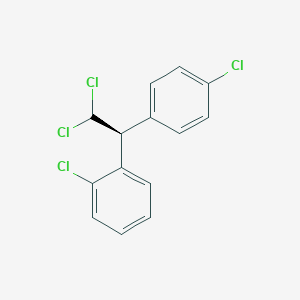
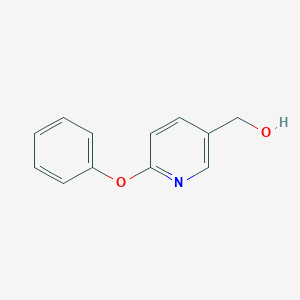
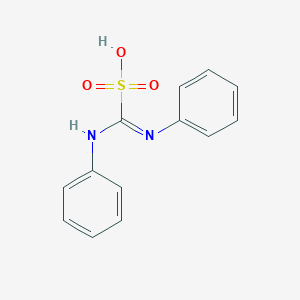
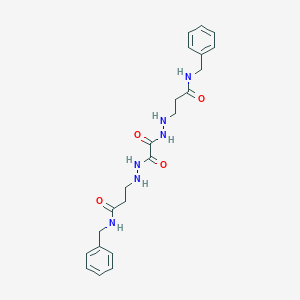
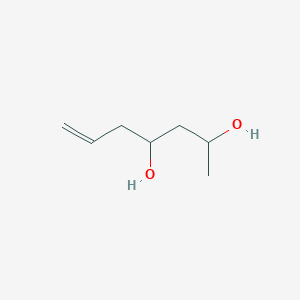
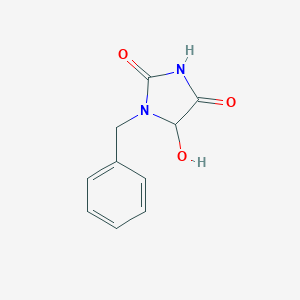
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
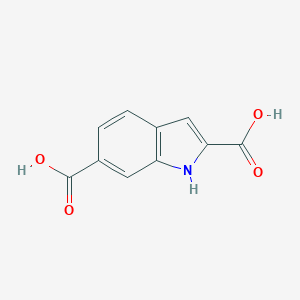
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
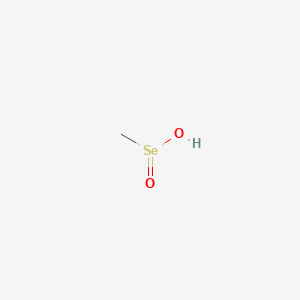
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)